molecular formula C16H21NO3 B8159562 Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B8159562
M. Wt: 275.34 g/mol
InChI Key: JQZHKBONFOQJTH-UHFFFAOYSA-N
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Description

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, with a 3-oxopropyl group at the fourth position and a carboxylate ester at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 3-oxopropyl bromide.

    N-Alkylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride to form N-benzylpiperidine.

    Alkylation at the Fourth Position: The N-benzylpiperidine is then reacted with 3-oxopropyl bromide under basic conditions to introduce the 3-oxopropyl group at the fourth position.

    Esterification: Finally, the carboxylate ester is introduced at the first position using an appropriate esterification reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the 3-oxopropyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the piperidine ring and the benzyl group can influence its binding affinity and selectivity towards these targets. The 3-oxopropyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate

Comparison: Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate is unique due to the presence of the 3-oxopropyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and potential for modification, making it valuable in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

benzyl 4-(3-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZHKBONFOQJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.81 ml of dimethylsulphoxide in solution in 10 ml of dichloromethane (DCM) is cooled to −50° C. and 0.42 ml (4.8 mM) of oxalyl chloride in solution in 1.5 ml of DCM are added. The mixture is agitated for 10 minutes at −60° C. are then, at this temperature, 1.21 g (4.4 mM) of the benzyl ester of 4-(3-hydroxypropyl)piperidinecarboxylic acid in solution in 6 ml of DCM are added dropwise. The reaction mixture is agitated for 30 minutes at −50° C. and 3 ml of triethylamine are then added dropwise and the temperature is allowed to rise up to ambient temperature in 2 hours. The mixture is hydrolysed on 25 ml of N hydrochloric acid and extracted with DCM. The organic phase is washed with water, dried over magnesium sulphate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a cyclohexane/ethyl acetate mixture (75/25; v/v). The product sought after is thus obtained as a yellow oil (yield=83%).
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
benzyl ester
Quantity
1.21 g
Type
reactant
Reaction Step Three
Name
4-(3-hydroxypropyl)piperidinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
83%

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